molecular formula C11H12O3 B1589747 Ethyl 3-acetylbenzoate CAS No. 37847-24-8

Ethyl 3-acetylbenzoate

Cat. No.: B1589747
CAS No.: 37847-24-8
M. Wt: 192.21 g/mol
InChI Key: KHTGDCLCPJJWEY-UHFFFAOYSA-N
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Description

Ethyl 3-acetylbenzoate is an organic compound with the molecular formula C11H12O3. It is an ester derived from 3-acetylbenzoic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Scientific Research Applications

Ethyl 3-acetylbenzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the manufacture of fragrances, flavors, and other fine chemicals.

Safety and Hazards

Ethyl 3-acetylbenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

It is known that the benzylic hydrogens of alkyl substituents on a benzene ring, such as in Ethyl 3-acetylbenzoate, are activated toward free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner similar to other benzylic compounds.

Molecular Mechanism

It is known that benzylic compounds can undergo SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

It is known that benzoate, a related compound, is involved in the beta-ketoadipate pathway . This suggests that this compound may also be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and efficiency.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-acetylbenzoic acid and ethanol.

    Reduction: This compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.

    Aminolysis: It can react with ammonia or amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminium hydride.

    Aminolysis: Ammonia or primary/secondary amines.

Major Products Formed:

    Hydrolysis: 3-acetylbenzoic acid and ethanol.

    Reduction: Corresponding alcohols or aldehydes.

    Aminolysis: Amides.

Comparison with Similar Compounds

    Ethyl benzoate: An ester of benzoic acid and ethanol.

    Methyl benzoate: An ester of benzoic acid and methanol.

    Ethyl acetate: An ester of acetic acid and ethanol.

Comparison: Ethyl 3-acetylbenzoate is unique due to the presence of an acetyl group on the benzene ring, which influences its reactivity and applications. Unlike ethyl benzoate and methyl benzoate, which lack the acetyl group, this compound can participate in additional reactions such as nucleophilic acyl substitution.

Properties

IUPAC Name

ethyl 3-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTGDCLCPJJWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461579
Record name Ethyl 3-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37847-24-8
Record name Ethyl 3-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-acetylbenzoic acid (4.00 g, 24.366 mmol) and concentrated sulfuric acid (0.078 mL, 1.462 mmol) in ethanol (100 mL) was stirred at 80° C. for 3 days. The reaction mixture was concentrated under reduced pressure, and ethyl acetate was added to the residue. The organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated to give ethyl 3-acetylbenzoate as a brown powder (4.59 g, 98%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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